molecular formula C24H19FN2O5 B257668 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B257668
M. Wt: 434.4 g/mol
InChI Key: SGYDKJSZZRBLNY-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has been found to have potential therapeutic applications. This compound belongs to the class of pyrrole derivatives and has been synthesized using various methods.

Scientific Research Applications

Research studies have shown that 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, research studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one can modulate various biochemical and physiological processes. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in cells. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential therapeutic applications. However, one limitation is the lack of information on its toxicity and pharmacokinetics.

Future Directions

There are several future directions for research on 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to study its potential use in the treatment of neurodegenerative diseases. Another direction is to investigate its toxicity and pharmacokinetics to determine its safety for use in humans. Additionally, further studies are needed to elucidate its exact mechanism of action and to optimize its synthesis method for large-scale production.
In conclusion, 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for use in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been reported in various research studies. One of the methods involves the reaction of 4-fluorobenzoyl chloride with 3-hydroxy-4-methoxybenzaldehyde in the presence of a base to yield the intermediate compound. This intermediate compound is then reacted with 3-pyridinemethanol in the presence of a Lewis acid to obtain the final product.

properties

Product Name

4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C24H19FN2O5

Molecular Weight

434.4 g/mol

IUPAC Name

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H19FN2O5/c1-32-19-11-16(6-9-18(19)28)21-20(22(29)15-4-7-17(25)8-5-15)23(30)24(31)27(21)13-14-3-2-10-26-12-14/h2-12,21,28-29H,13H2,1H3/b22-20+

InChI Key

SGYDKJSZZRBLNY-LSDHQDQOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CC4=CN=CC=C4)O

SMILES

COC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CC4=CN=CC=C4)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CC4=CN=CC=C4)O

Origin of Product

United States

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